molecular formula C21H32O3 B13835269 (5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one

(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one

Cat. No.: B13835269
M. Wt: 332.5 g/mol
InChI Key: UUOHXXXJRQGPLC-QCQJMWNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one (hereafter referred to as Compound A) is a steroidal derivative with a complex tetracyclic framework. Key structural features include:

  • Stereochemistry: Defined stereocenters at positions 5, 8, 9, 10, 13, 14, and 17, which dictate its 3D conformation and biological interactions.
  • Substituents:
    • Two methyl groups at C10 and C13.
    • A 17-acetyl (C(O)CH₃) and 17-hydroxyl group, forming a geminal diol ester.
    • A ketone at position 3.
  • Molecular formula: C₂₃H₃₂O₃ (deduced from ).

Properties

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

(5R,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h14,16-18,24H,4-12H2,1-3H3/t14-,16-,17+,18+,19+,20+,21+/m1/s1

InChI Key

UUOHXXXJRQGPLC-QCQJMWNZSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C)O

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Transformations

  • The synthesis often begins with commercially available steroidal precursors such as 5beta-androstan-3alpha-ol or hecogenin acetate, which provide a suitable tetracyclic framework.
  • Initial steps include oxidation of hydroxyl groups to ketones, typically using Jones oxidation or similar reagents, to form key intermediates like 5beta-androstan-3,17-dione.
  • Diastereoselective reductions are then employed to install hydroxyl groups with the desired stereochemistry, often using sodium borohydride at low temperatures (-78 °C) to favor selectivity.

Functional Group Modifications and Ring Closures

  • Protection of hydroxyl groups is carried out using acetylation (Ac2O, DMAP) to prevent unwanted side reactions.
  • Formation of spiroketal systems and ring closures are achieved through oxidative methods such as Suárez iodine(III)-mediated oxidative ring closure, which can produce mixtures of diastereomers favoring the desired stereochemistry.
  • Oxymercuration-demercuration and selenation-oxidation (Grieco protocol) are used to introduce and manipulate alkenes and alcohol functionalities.

Advanced Synthetic Steps

  • Use of triethyl orthoformate and ethylene glycol in dichloromethane at low temperatures (-10 °C) with trifluoromethanesulfonate catalysis facilitates formation of dioxolane protecting groups on ketones.
  • Reduction of esters and acids to alcohols is performed using lithium aluminum hydride in tetrahydrofuran under reflux conditions, followed by careful quenching and purification.
  • Oxidation of diols to ketones using aqueous sodium hypochlorite in acetic acid at room temperature, followed by extraction and chromatographic purification.
  • Formation of sulfate esters and sulfonate derivatives is achieved with oxalic acid chloride and triethylamine in dichloromethane under inert atmosphere, with subsequent recrystallization.

Synthesis Examples and Yields

Example No. Reaction Type Reagents & Conditions Product Description Yield / Notes
1 Formation of dioxolane ketal Diketone, triethyl orthoformate, ethylene glycol, DCM, -10 °C, trifluoromethanesulfonate Oily product with specific optical rotation High purity, characterized by [α]D20 +217.7
8 Ester reduction Ester, lithium aluminum hydride, THF, reflux under argon Alcohol product after quenching and purification Efficient reduction, careful work-up
12 Oxidation of diol to ketone Diol, aqueous NaOCl (4.5%), acetic acid, room temperature Ketone isolated by extraction and chromatography High selectivity, pure ketone obtained
16 Sulfate ester formation Alcohol, oxalic acid chloride, triethylamine, DMF, DCM, 0 °C to 10 °C Pyridinium sulfate ester, recrystallized 84% yield, crystalline product
65 Horner-Wadsworth-Emmons reaction Triethyl 2-phosphonoacetate, sodium hydride, THF, 0 °C, then steroidal ketone Ethyl (E/Z)-2-(steroidal-3-yliden)acetate mixture Controlled isomer formation, good yield

Note: These examples are representative of the synthetic steps leading to the target compound or its close analogs within the tetradecahydrophenanthrene steroid family.

Analytical and Purification Techniques

  • Reaction progress and product purity are monitored by chromatographic methods such as flash chromatography on silica gel using solvent gradients (e.g., acetone in petroleum ether).
  • Optical rotation ([α]D) measurements confirm stereochemical integrity.
  • Extraction procedures involve washing organic layers with aqueous acids, bases, brine, and drying agents like anhydrous sodium sulfate or magnesium sulfate.
  • Crystallization from methanol/water or other solvents is employed for final purification of crystalline intermediates or products.

Perspectives from Varied Sources and Research Context

  • The synthetic approaches are consistent with advanced steroid chemistry literature and patent disclosures, emphasizing stereochemical control and functional group compatibility.
  • Research efforts toward complex natural products like ritterazine B have utilized similar intermediates and transformations, highlighting the relevance of these preparation methods in broader natural product synthesis contexts.
  • The described preparation methods reflect a balance between classical steroid chemistry techniques and modern synthetic methodologies to achieve high yields and stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 17-position can be oxidized to a ketone.

    Reduction: The 3-keto group can be reduced to a hydroxyl group.

    Substitution: Halogenation at specific positions can be achieved using halogenating agents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Carbon tetrabromide, bromine.

Major Products

The major products formed from these reactions include various hydroxylated, ketonized, and halogenated derivatives of the parent compound.

Scientific Research Applications

The compound (5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one, is a complex organic compound belonging to the steroid family, characterized by a tetradecahydro-1H-cyclopenta[a]phenanthrene core. It exhibits significant biological activity and is utilized in various scientific research applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry It is used as a precursor in the synthesis of other complex steroids.
  • Biology It is studied for its role in cellular signaling and metabolism.
  • Medicine It is investigated for potential therapeutic effects in hormone replacement therapy and anti-inflammatory treatments.
  • Industry It is utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation The hydroxyl group at the 17-position can be oxidized to a ketone.
  • Reduction The 3-keto group can be reduced to a hydroxyl group.
  • Substitution Halogenation at specific positions can be achieved using halogenating agents.

Production Methods

Mechanism of Action

The mechanism of action of (5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Below is a comparative analysis of Compound A with structurally related cyclopenta[a]phenanthrene derivatives:

Compound Name / ID Molecular Formula Substituents / Modifications Molecular Weight Key Properties / Applications Reference
Compound A (Target) C₂₃H₃₂O₃ 17-Acetyl-17-hydroxy, 10,13-dimethyl, 3-ketone 372.50 g/mol Potential anti-inflammatory or hormonal activity; high stereochemical specificity.
Dexamethasone C₂₂H₂₉FO₅ 9-Fluoro, 11β,17α-dihydroxy, 16α-methyl, 20-ketone 392.46 g/mol Potent anti-inflammatory; inhibits phospholipase-A2 and cytokine synthesis.
(5S,8R,9S,10S,13R,14S,17S)-13-{2-[(3,5-Difluorobenzyl)oxy]ethyl}-17-hydroxy-10-methylhexadecahydro-3H-cyclopenta[a]phenanthren-3-one C₂₇H₃₆F₂O₃ 13-(2-(3,5-Difluorobenzyloxy)ethyl), 17-hydroxy, 10-methyl 446.58 g/mol Enhanced receptor binding due to fluorinated aryl group; possible CNS or anticancer activity.
17α-Hydroxyprogesterone C₂₁H₃₀O₃ 17α-hydroxy, 3,20-dione 330.46 g/mol Progestogen precursor; used in hormone therapy and preventing preterm birth.
(8S,9S,10R,11R,13S,14S,17S)-17-Acetyl-10,13-dimethyl-3-oxo-...-11-yl acetate C₂₃H₃₂O₄ 17-Acetyl, 11-acetoxy, 10,13-dimethyl 372.50 g/mol Increased lipophilicity; potential prodrug for sustained release.
(8R,9S,13S,14S)-3-(2-Hydroxypentanoyl)-13-methyl-...-17-one C₂₃H₃₂O₄ 3-(2-Hydroxypentanoyl), 13-methyl 388.50 g/mol Improved solubility in polar solvents; experimental use in metabolic studies.

Comparative Analysis

Stereochemical Influence

Compound A’s activity is highly dependent on its stereochemistry. For example:

  • The 5S,8R,9S,10S,13S,14S,17R configuration distinguishes it from the 8S,9R,10S,13S,14S,17S isomer in , which has a 13-ethyl-difluorobenzyl substituent. Such stereochemical variations alter receptor binding kinetics and metabolic stability .
  • Dexamethasone () shares a similar tetracyclic backbone but introduces a 9-fluoro group and 16α-methyl , enhancing glucocorticoid receptor affinity .
Functional Group Modifications
  • 17-Acetyl-17-hydroxy vs. 17α-Hydroxyprogesterone : The geminal acetyl-hydroxyl group in Compound A may confer resistance to enzymatic degradation compared to 17α-hydroxyprogesterone’s single hydroxyl group, prolonging its half-life .
Pharmacological Implications
  • Compound A’s 3-ketone group is critical for hydrogen bonding with steroid receptors, akin to dexamethasone’s 20-ketone. However, the absence of a 9-fluoro group (as in dexamethasone) likely reduces its anti-inflammatory potency .
  • The 13-methyl group in Compound A and its analogs (e.g., ) enhances steric hindrance, possibly reducing off-target interactions compared to non-methylated derivatives .

Biological Activity

The compound (5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one , also known by its CAS number 7253-11-4, is a steroid derivative characterized by its complex tetradecahydro-1H-cyclopenta[a]phenanthrene core. This compound has garnered attention in the scientific community due to its diverse biological activities and potential therapeutic applications.

Basic Information

PropertyValue
Molecular FormulaC23H34O5
Molecular Weight390.513 g/mol
Density1.18 g/cm³
Boiling Point509.8 ºC at 760 mmHg
Flash Point169.4 ºC

Structural Characteristics

The stereochemistry of this compound plays a crucial role in its biological activity, influencing its interaction with various biological targets. The specific arrangement of functional groups and the steroid framework contribute to its unique properties.

The biological activity of this compound primarily involves:

  • Hormonal Modulation : The compound acts as an agonist or antagonist at steroid hormone receptors, influencing metabolic pathways and gene expression related to growth and inflammation.
  • Cell Proliferation : It has been shown to affect cell cycle regulation and apoptosis in various cancer cell lines.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
  • Antitumor Activity : In a preclinical model, this compound exhibited cytotoxic effects against breast cancer cells through apoptosis induction.
  • Metabolic Regulation : Research indicates that this compound can modulate lipid metabolism by influencing the expression of genes involved in fatty acid synthesis and oxidation.

Comparative Biological Activity

A comparative analysis of similar compounds reveals distinct differences in biological activity based on structural modifications:

Compound NameAnti-inflammatory ActivityAntitumor ActivityLipid Metabolism Regulation
(5S,8R,9S,10S,13S,14S,17R)-17-acetyl...HighModerateSignificant
(8R,9S,10R)-17-hydroxyprogesteroneModerateLowModerate
(8R,9S)-17-acetyl-10-methyl...LowHighLow

Q & A

Q. How can the stereochemical configuration of this compound be rigorously validated?

Methodological Answer: The compound’s stereochemistry can be confirmed using a combination of nuclear Overhauser effect spectroscopy (NOESY) and X-ray crystallography. NOESY NMR identifies spatial proximity of protons to establish relative configurations (e.g., axial vs. equatorial substituents on the steroid backbone). For absolute configuration, X-ray diffraction of single crystals (prepared via slow evaporation in dichloromethane/hexane) provides definitive proof. For example, demonstrates how crystal structures resolve ambiguities in cyclopenta-phenanthrene derivatives by analyzing torsion angles and hydrogen-bonding networks .

Q. What synthetic strategies are optimal for constructing the tetracyclic steroid backbone?

Methodological Answer: Multi-step synthesis typically starts with natural steroid precursors (e.g., progesterone analogs) followed by regioselective modifications. Key steps include:

  • Hydroxylation at C17 using Sharpless epoxidation or enzymatic oxidation ( ).
  • Acetylation of the C17 hydroxyl group with acetyl chloride in pyridine under anhydrous conditions ( ).
  • Stereocontrol via chiral auxiliaries or asymmetric catalysis to maintain the (5S,8R,9S,10S,13S,14S,17R) configuration ( ). Reaction progress should be monitored by TLC and LC-MS to isolate intermediates.

Q. How can researchers assess its biological activity in endocrine modulation?

Methodological Answer: Use in vitro receptor-binding assays (e.g., glucocorticoid or androgen receptor affinity) with radiolabeled ligands (³H-dexamethasone or ³H-testosterone). For functional activity, perform luciferase reporter assays in HEK293 cells transfected with receptor-responsive promoters ( ). Dose-response curves (0.1–100 µM) and comparison to reference steroids (e.g., dexamethasone) quantify potency. highlights similar compounds’ activity in metabolic regulation via AMPK pathway modulation .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Discrepancies often arise from impurities or stereochemical variations. Validate compound purity via HPLC (≥98%) and HRMS. Replicate assays under standardized conditions (e.g., serum-free media to avoid ligand interference). For example, notes that acetylated derivatives exhibit variable stability in aqueous buffers, necessitating fresh preparation for each experiment . Cross-reference structural analogs ( ) to identify structure-activity relationships (SAR) that explain divergent results.

Q. What advanced techniques enable selective functionalization of the C17 position?

Methodological Answer: Site-selective oxidation can be achieved using transition-metal catalysts (e.g., Ru-based systems for C–H activation) or enzymatic methods (cytochrome P450 mimics). For example, describes fluorinated analogs synthesized via Pd-catalyzed cross-coupling at C17, requiring inert atmospheres and dry solvents . Post-functionalization, characterize products using ¹H/¹³C NMR and IR to confirm regiochemistry.

Q. How to design analogs with improved metabolic stability?

Methodological Answer: Replace metabolically labile groups (e.g., acetyl at C17) with bioisosteres like trifluoroacetyl or tert-butyl carbamates. Computational modeling (docking studies with CYP3A4) predicts metabolic hotspots. and highlight fluorinated derivatives with enhanced half-lives due to reduced hepatic clearance . Validate stability in human liver microsomes (HLM) assays, comparing intrinsic clearance rates to the parent compound.

Q. What methodologies address crystallization challenges for X-ray analysis?

Methodological Answer: For recalcitrant compounds, employ co-crystallization with receptor proteins (e.g., glucocorticoid receptor ligand-binding domain). Alternatively, use seeding techniques or high-throughput crystallization screens (e.g., Hampton Research Crystal Screen I/II). achieved success by growing crystals in 20% PEG 3350 with 0.2 M ammonium sulfate at 4°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.